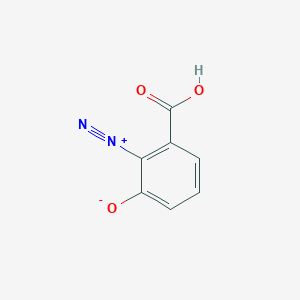
3-Carboxy-2-diazoniophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carboxy-2-diazoniophenolate is an organic compound that features a carboxyl group and a diazonium group attached to a phenolate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2-diazoniophenolate typically involves the diazotization of 3-aminophenol followed by carboxylation. The process can be summarized as follows:
Diazotization: 3-Aminophenol is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Carboxylation: The diazonium salt is then reacted with carbon dioxide under basic conditions to introduce the carboxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Carboxy-2-diazoniophenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
科学研究应用
3-Carboxy-2-diazoniophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazonium group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 3-Carboxy-2-diazoniophenolate involves the reactivity of its diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets.
相似化合物的比较
Similar Compounds
3-Carboxy-2-aminophenol: Similar structure but lacks the diazonium group.
2-Carboxy-3-diazoniophenolate: Isomer with the carboxyl and diazonium groups in different positions.
4-Carboxy-2-diazoniophenolate: Another isomer with the carboxyl group in the para position relative to the diazonium group.
Uniqueness
3-Carboxy-2-diazoniophenolate is unique due to the specific positioning of the carboxyl and diazonium groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.
属性
CAS 编号 |
105918-54-5 |
|---|---|
分子式 |
C7H4N2O3 |
分子量 |
164.12 g/mol |
IUPAC 名称 |
3-carboxy-2-diazoniophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-9-6-4(7(11)12)2-1-3-5(6)10/h1-3H,(H-,10,11,12) |
InChI 键 |
NYQVGAYYWXHPED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[O-])[N+]#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


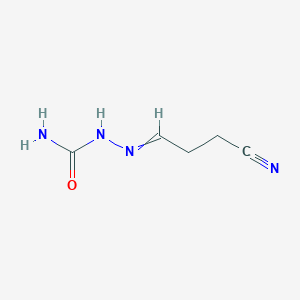
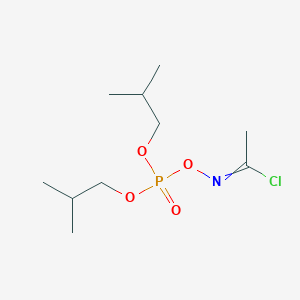
![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
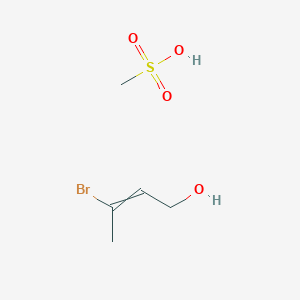


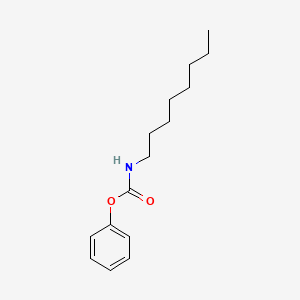
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
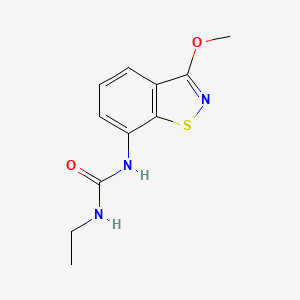
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
